4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a trifunctional substitution pattern. Its core pyrimidine ring is substituted with:
- A tert-butyl group at position 4, which confers steric bulk and lipophilicity.
- A methylsulfanyl (SCH₃) group at position 2, known to enhance metabolic stability and binding affinity in medicinal chemistry .
- A piperazine ring at position 6, further substituted with a 4-methylpyrimidin-2-yl group at the N4 position of piperazine. This introduces additional hydrogen-bonding capacity and structural rigidity.
This compound’s design leverages pyrimidine’s role as a privileged scaffold in drug discovery, particularly for kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-13-6-7-19-16(20-13)24-10-8-23(9-11-24)15-12-14(18(2,3)4)21-17(22-15)25-5/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHPPKXXIOPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₇H₂₄N₆S
- Molecular Weight : 312.48 g/mol
- Key Functional Groups :
- Tert-butyl group
- Piperazine moiety
- Methylsulfanyl group
- Pyrimidine core
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine | Contains a methylthio group | Exhibits different biological activities |
| 6-(4-Methoxyphenyl)-2-methylpyrimidin | Substituted phenyl group | Focused on different receptor interactions |
| 4-(6-Dimethoxypyrimidin-2-yl)piperazine | Dimethoxy substitution | Variations in solubility and potency |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by modulating pathways related to cell proliferation and apoptosis.
- Ligand Interaction : The compound acts as a ligand in biochemical assays, interacting with specific molecular targets that influence cellular processes.
Anti-inflammatory Effects
A study demonstrated that the compound effectively reduced inflammatory markers in vitro, suggesting its potential use in therapies for chronic inflammatory conditions. The mechanism involves the inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
Antitumor Activity
In vitro assays using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against certain tumor types.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Inhibited cell proliferation | |
| Enzyme inhibition | Modulated NF-kB signaling |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related pyrimidine-piperazine hybrids is provided below:
*Estimated based on analogous structures.
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogues with smaller alkyl or aryl groups (e.g., 4-CH₃ in ). This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability : Methylsulfanyl and tert-butyl groups likely lower melting points relative to rigid, planar structures like oxazolo-pyrimidines (mp >250°C in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
